4-Benzylmorpholine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of carbonitrile derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives involves a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . Another approach for synthesizing 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles is through a one-pot, four-component condensation reaction . These methods highlight the versatility and complexity of carbonitrile synthesis.
Molecular Structure Analysis
The molecular structure of carbonitrile derivatives is often confirmed using spectroscopic analyses such as IR, 1H NMR, and X-ray crystallography. For instance, the structure of a methyl derivative of a benzene carbonitrile was confirmed by X-ray analysis . Similarly, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated using X-ray crystallographic studies .
Chemical Reactions Analysis
Carbonitrile derivatives can undergo various chemical reactions, expanding their utility in synthesizing novel compounds. For instance, 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile reacts with active methylene compounds to form polyheterocyclic systems . Another example is the reaction of 3,3'-benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide to afford 4,4'-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonitrile derivatives are influenced by their molecular structure. For example, the presence of substituents like methyl, amino, or nitro groups can affect the compound's polarity, solubility,
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
4-Benzylmorpholine-2-carbonitrile and its derivatives play a crucial role in the field of medicinal chemistry. For instance, derivatives like 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile have been synthesized and characterized for their anti-proliferative properties against colorectal cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells and interact with DNA, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Antibacterial and Antifungal Activities
Some derivatives of 4-Benzylmorpholine-2-carbonitrile have demonstrated significant antibacterial and antifungal activities. For example, furan derivatives including 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile have shown activity against a range of bacteria and fungi, outperforming some known antibiotics (Loğoğlu et al., 2010).
Green Chemistry and Environmental Sustainability
The synthesis of 4-Benzylmorpholine-2-carbonitrile derivatives has also embraced the principles of green chemistry. Methods like microwave-assisted synthesis and solvent-free conditions have been employed to synthesize compounds like benzo[b][1,4]thiazine-4-carbonitrile, highlighting the shift towards more environmentally friendly and efficient synthesis methods (Balwe et al., 2016).
Src Kinase Inhibition and Cancer Treatment
Derivatives like 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile have been synthesized and evaluated for their potential in inhibiting Src kinase, a key target in cancer therapy. These compounds have shown promising results in inhibiting cell proliferation in breast carcinoma cell lines, suggesting their potential in cancer treatment (Rafinejad et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-benzylmorpholine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYNSSXFPEQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576336 | |
Record name | 4-Benzylmorpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylmorpholine-2-carbonitrile | |
CAS RN |
126645-52-1 | |
Record name | 4-Benzylmorpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylmorpholine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.